molecular formula C22H14BrN3OS B3504363 6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B3504363
M. Wt: 448.3 g/mol
InChI Key: ZPDKASZRHSCFBV-UHFFFAOYSA-N
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Description

6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, a cyanothiophene group, a methylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Introduction of the Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cyanothiophene Group: The cyanothiophene group can be synthesized separately and then coupled to the quinoline core using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Tin(II) chloride, hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

    Coupling: Palladium catalysts, boronic acids, halides, bases like potassium carbonate.

Major Products

    Oxidation: Oxidized quinoline and thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

    Coupling: Extended aromatic systems.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the cyanothiophene group, which may affect its electronic properties and biological activity.

    N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    6-bromo-N-(2-thiophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the cyano group, which may alter its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the cyanothiophene group in 6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide makes it unique in terms of its electronic properties and potential reactivity. This combination of substituents may enhance its utility in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3OS/c1-13-2-4-14(5-3-13)20-11-18(17-10-16(23)6-7-19(17)25-20)21(27)26-22-15(12-24)8-9-28-22/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDKASZRHSCFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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